Antihypertensive agent 3

Hypertension In Vivo Pharmacology SHR Model

Source Antihypertensive agent 3 (compound 4a), a differentiated AT1 antagonist. Its unique indole-3-carboxylic acid core sets it apart from biphenyl tetrazole ARBs. Demonstrates superior 24-hour efficacy vs. losartan in SHR models (max 48 mm Hg reduction at 10 mg/kg p.o.). Ideal as a benchmark for once-daily antihypertensive programs and SAR studies. Secure high-purity batches for reliable preclinical cardiovascular research.

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
Cat. No. B12391689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntihypertensive agent 3
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO4S/c1-22(20,21)17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
InChIKeyZRTVRAYBACXTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antihypertensive Agent 3: Core Characteristics for Scientific Procurement


Antihypertensive agent 3 (also designated compound 4a) is an angiotensin II receptor type 1 (AT1) antagonist . Its molecular formula is C16H13NO4S with a molecular weight of 315.34 g/mol . The compound is a solid at room temperature and has been shown to demonstrate antihypertensive activity in spontaneously hypertensive rats (SHRs) . As an AT1 antagonist, it blocks the action of the potent vasoconstrictor angiotensin II .

Why Antihypertensive Agent 3 Cannot Be Considered a Generic Substitute for Other AT1 Antagonists


While many angiotensin II receptor blockers (ARBs) share the same primary molecular target (AT1), they are not pharmacologically interchangeable. Differences in chemical structure lead to significant variations in binding kinetics, potency, oral bioavailability, and duration of action [1]. A compound's in vivo efficacy, such as the magnitude and duration of blood pressure reduction, is not solely a function of in vitro receptor affinity but also its pharmacokinetic profile [1]. Therefore, selecting Antihypertensive agent 3 over other ARBs like losartan requires a detailed analysis of its unique, quantifiable performance characteristics rather than a class-based assumption of equivalence.

Antihypertensive Agent 3: Comparative Performance Metrics for Informed Procurement


Superior In Vivo Blood Pressure Reduction and Duration of Action Compared to Losartan

In a study of spontaneously hypertensive rats (SHRs), Antihypertensive agent 3 (compound 4a) demonstrated a superior antihypertensive effect compared to the well-established ARB, losartan [1]. The maximum decrease in blood pressure was 48 mm Hg following oral administration of 10 mg/kg, and this antihypertensive effect was observed for a full 24 hours, which the authors noted was superior to the effect of losartan [1].

Hypertension In Vivo Pharmacology SHR Model

Comparable AT1 Receptor Binding Affinity to Losartan

In vitro radioligand binding studies using [125I]-angiotensin II demonstrated that Antihypertensive agent 3 exhibits a high nanomolar affinity for the AT1 receptor, which is on par with the affinity of the reference drug losartan [1].

Angiotensin II Receptor Radioligand Binding AT1 Antagonist

Differentiation via Indole-3-Carboxylic Acid Scaffold Compared to Classical Biphenyl Tetrazole ARBs

Antihypertensive agent 3 is built upon an indole-3-carboxylic acid core [1]. This is structurally distinct from the biphenyl tetrazole pharmacophore found in many first-line ARBs such as losartan, valsartan, and irbesartan [2]. This difference in the core scaffold can influence physicochemical properties, metabolic stability, and potential for off-target interactions.

Medicinal Chemistry Chemical Scaffold Drug Design

Recommended Scientific and Preclinical Application Scenarios for Antihypertensive Agent 3


Lead Optimization for Novel AT1 Antagonists with Superior Duration of Action

Based on its demonstrated 24-hour efficacy in SHRs, which is superior to losartan [1], Antihypertensive agent 3 is an ideal lead compound or benchmark for medicinal chemistry programs focused on developing once-daily antihypertensive agents with prolonged pharmacodynamic effects.

In Vivo Pharmacological Studies of Hypertension

The compound's significant and quantifiable blood pressure reduction (maximum of 48 mm Hg at 10 mg/kg p.o.) in the standard SHR model [1] makes it a reliable positive control or test article for studies investigating the pathophysiology of hypertension, evaluating combination therapies, or exploring target organ protection in preclinical settings.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Investigations

Its unique indole-3-carboxylic acid core distinguishes it from the common biphenyl tetrazole class [1][2]. This makes Antihypertensive agent 3 a valuable tool for SAR studies aimed at understanding how alternative scaffolds influence AT1 antagonism, binding kinetics, and downstream signaling, potentially leading to the discovery of next-generation ARBs with differentiated profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antihypertensive agent 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.